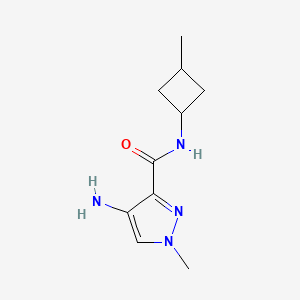

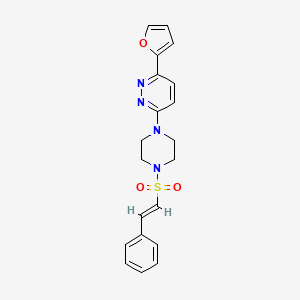

N-(thiophen-2-ylmethyl)piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

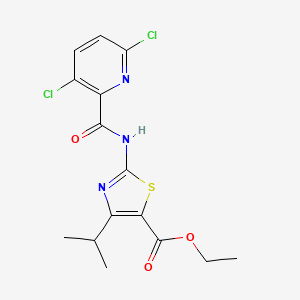

N-(thiophen-2-ylmethyl)piperidine-4-carboxamide is a compound that has been synthesized and characterized for its potential applications in various fields, including medicinal chemistry. The compound features a piperidine ring, which is a common motif in pharmaceutical agents, linked to a thiophene moiety through a methylene bridge. This structural arrangement is of interest due to the potential biological activities that such compounds can exhibit.

Synthesis Analysis

The synthesis of related piperidine carboxamide derivatives has been reported in several studies. For instance, the preparation of N-phenyl piperidine analogs has been described, with a focus on their activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment . Another study details the synthesis of a carbon-14 labeled piperidine derivative, which is a potent δ opioid receptor agonist . Additionally, a practical synthesis method for an LDL receptor upregulator featuring a piperidine structure has been developed, demonstrating the versatility of piperidine synthesis .

Molecular Structure Analysis

The molecular structure of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, a compound with a similar thiophene and carboxamide linkage, has been elucidated using X-ray diffraction and spectroscopic techniques . The study provides insights into the geometry and electronic structure of the molecule, which are crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of piperidine carboxamide derivatives can be inferred from the synthesis methods and the chemical transformations they undergo. For example, the formation of N-phenyl piperidine analogs involves carboxamide formation, which is a key reaction in the synthesis of such compounds . The synthesis of carbon-14 labeled compounds also highlights the use of aryllithium reactions with carbon dioxide .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine carboxamide derivatives are influenced by their molecular structure. The study of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide provides valuable information on the compound's chemical activity parameters, including electrophilic and nucleophilic sites, through DFT calculations and NBO analysis . These properties are essential for predicting the behavior of the compound in biological systems and its potential as a therapeutic agent.

Relevant Case Studies

The antimicrobial activity of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide has been investigated, showing effectiveness against various microorganisms . This suggests that similar compounds, such as this compound, may also possess antimicrobial properties. Additionally, molecular docking studies have been conducted to understand the binding of such compounds to lung cancer proteins, providing a case study for their potential application in cancer therapy .

科学的研究の応用

Antimicrobial and Anticancer Activity

N-(thiophen-2-ylmethyl)piperidine-4-carboxamide and its derivatives have shown potential in antimicrobial and anticancer activities. A study by Cakmak et al. (2022) found that N-(thiophen-2-ylmethyl)thiophene-2-carboxamide exhibited effective antibacterial activity against several microorganisms, and molecular docking studies suggested its binding with a lung cancer protein. This highlights its potential use in antimicrobial and cancer research (Cakmak et al., 2022).

Harishkumar et al. (2018) synthesized novel derivatives of 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline and found them to exhibit considerable growth inhibition of human cancer cell lines, suggesting their potential as anticancer agents (Harishkumar et al., 2018).

Anti-Angiogenic and DNA Cleavage Studies

Kambappa et al. (2017) conducted a study on N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. These compounds blocked the formation of blood vessels in vivo and exhibited DNA cleavage activities, indicating their potential in anti-angiogenic and cytotoxic effects as anticancer agents (Kambappa et al., 2017).

Enzyme Inhibitory Activity

A study by Cetin et al. (2021) on thiophene-based heterocyclic compounds, including those with piperidine-4-carboxamide derivatives, showed enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. This suggests their potential application in pharmacology and enzyme inhibition research (Cetin et al., 2021).

HIV-1 Reverse Transcriptase Inhibition

Tang et al. (2010) explored piperidine-4-yl-aminopyrimidine derivatives as inhibitors of non-nucleoside reverse transcriptase in HIV-1. These compounds demonstrated potent activity against wild-type HIV-1 and resistant mutant viruses, highlighting their potential in HIV-1 treatment research (Tang et al., 2010).

Neuroinflammation Imaging

Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, using a compound with a piperidine-4-carboxamide derivative. This compound is useful for imaging reactive microglia and their contribution to neuroinflammation in vivo, providing insights into various neuropsychiatric disorders and CNS malignancies (Horti et al., 2019).

作用機序

Target of Action

The primary target of N-(thiophen-2-ylmethyl)piperidine-4-carboxamide, also known as piperidine-4-carboxamide (P4C), is DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes in bacteria, making it an attractive target for antibacterial drugs .

Mode of Action

P4C interacts with DNA gyrase, inhibiting its activity . The inhibition of DNA gyrase prevents the supercoiling of DNA, which is necessary for replication and transcription. This leads to the cessation of these processes, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of DNA gyrase by P4C affects the DNA replication and transcription pathways in bacteria . By preventing the supercoiling of DNA, P4C disrupts these essential cellular processes, leading to cell death .

Result of Action

The result of P4C’s action is the inhibition of bacterial growth due to the disruption of essential cellular processes like DNA replication and transcription . This makes P4C a potential candidate for the development of new antibacterial drugs .

将来の方向性

特性

IUPAC Name |

N-(thiophen-2-ylmethyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c14-11(9-3-5-12-6-4-9)13-8-10-2-1-7-15-10/h1-2,7,9,12H,3-6,8H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKQNGCHWLNHGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B3019280.png)

![Ethyl 2-[(3-fluorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B3019283.png)

![1-(4-fluorophenyl)-6-((2-morpholino-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3019292.png)

![Methyl 2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-3-(2-morpholin-4-ylethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B3019295.png)

![(2-Ethylbenzo[d]thiazol-6-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B3019298.png)